molecular formula C5H11N3OS B13435638 (S)-1-Azido-4-(methylsulfinyl)-butane

(S)-1-Azido-4-(methylsulfinyl)-butane

Cat. No.: B13435638
M. Wt: 161.23 g/mol
InChI Key: SCBWZMZIFFMINE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Azido-4-(methylsulfinyl)butane is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of an azido group (-N₃) and a methylsulfinyl group (-S(O)CH₃) attached to a butane backbone. The azido group is known for its reactivity, making this compound a valuable intermediate in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Azido-4-(methylsulfinyl)butane typically involves the introduction of the azido group to a suitable precursor. One common method is the reaction of a halogenated precursor with sodium azide (NaN₃) under appropriate conditions. For example, 1-chloro-4-(methylsulfinyl)butane can be reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield (S)-1-Azido-4-(methylsulfinyl)butane.

Industrial Production Methods

Industrial production of (S)-1-Azido-4-(methylsulfinyl)butane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Azido-4-(methylsulfinyl)butane undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF.

    Oxidation: Hydrogen peroxide (H₂O₂) in aqueous or organic solvents.

Major Products Formed

    Reduction: Formation of (S)-1-amino-4-(methylsulfinyl)butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of (S)-1-azido-4-(methylsulfonyl)butane.

Scientific Research Applications

(S)-1-Azido-4-(methylsulfinyl)butane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Azido-4-(methylsulfinyl)butane involves its reactivity due to the presence of the azido group. This group can undergo click chemistry reactions, forming stable triazole rings when reacted with alkynes. The methylsulfinyl group can participate in redox reactions, influencing the compound’s overall reactivity and interactions with other molecules.

Comparison with Similar Compounds

(S)-1-Azido-4-(methylsulfinyl)butane can be compared with other similar compounds such as:

    Sulforaphane: An isothiocyanate with a similar methylsulfinyl group but different reactivity due to the isothiocyanate functional group.

    Phenethyl isothiocyanate: Another isothiocyanate with anticancer properties, differing in the alkyl chain length and functional groups.

Properties

Molecular Formula

C5H11N3OS

Molecular Weight

161.23 g/mol

IUPAC Name

1-azido-4-[(S)-methylsulfinyl]butane

InChI

InChI=1S/C5H11N3OS/c1-10(9)5-3-2-4-7-8-6/h2-5H2,1H3/t10-/m0/s1

InChI Key

SCBWZMZIFFMINE-JTQLQIEISA-N

Isomeric SMILES

C[S@](=O)CCCCN=[N+]=[N-]

Canonical SMILES

CS(=O)CCCCN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.